7-(3,4-dihydroxyphenyl)-8-(4-ethoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
7-(3,4-DIHYDROXYPHENYL)-8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both dihydroxyphenyl and ethoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-DIHYDROXYPHENYL)-8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazo[1,2-g]purine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dihydroxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the ethoxyphenyl group: This step often involves nucleophilic substitution reactions using ethoxyphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-DIHYDROXYPHENYL)-8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced under hydrogenation conditions to yield corresponding hydroxy derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
7-(3,4-DIHYDROXYPHENYL)-8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-(3,4-DIHYDROXYPHENYL)-8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets. The dihydroxyphenyl group can participate in redox reactions, while the ethoxyphenyl group can enhance binding affinity to certain proteins. This compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,4-DIHYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
- 8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Uniqueness
The presence of both dihydroxyphenyl and ethoxyphenyl groups in 7-(3,4-DIHYDROXYPHENYL)-8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE makes it unique compared to its analogs. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H21N5O5 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
7-(3,4-dihydroxyphenyl)-6-(4-ethoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H21N5O5/c1-4-33-15-8-6-14(7-9-15)28-16(13-5-10-17(29)18(30)11-13)12-27-19-20(24-22(27)28)25(2)23(32)26(3)21(19)31/h5-12,29-30H,4H2,1-3H3 |
InChI Key |
SNUBUXIZMWUCHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC(=C(C=C5)O)O |
Origin of Product |
United States |
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